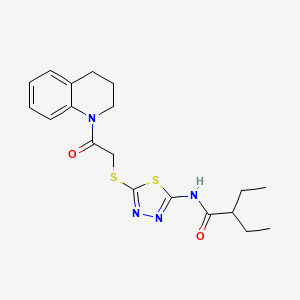

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a quinoline moiety linked to a thiadiazole ring, further attached to an ethylbutanamide group. The unique structure imparts the compound with potential bioactivity, making it of interest in various scientific research fields.

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNMUHVWHAZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 3,4-Dihydroquinoline Derivative

Start with an appropriate starting material such as aniline.

Cyclize the aniline derivative under acidic conditions to form 3,4-dihydroquinoline.

Introduce an oxoethyl group through Friedel-Crafts acylation using oxalyl chloride.

Step 2: Formation of the Thiadiazole Ring

Prepare the 1,3,4-thiadiazole moiety by reacting an appropriate thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions.

Step 3: Coupling Reaction

Couple the 3,4-dihydroquinoline derivative with the thiadiazole intermediate in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial-scale synthesis often involves optimizations:

Continuous Flow Synthesis: : Enhancing reaction speed and yield through continuous flow reactors.

High-Throughput Screening: : Using automated systems to quickly identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation

The quinoline ring can undergo oxidative cleavage using strong oxidizing agents like potassium permanganate.

Possible product: carboxylic acid derivatives.

Reduction

The carbonyl groups (e.g., oxoethyl) are reducible to alcohols using hydride sources like sodium borohydride.

Substitution

Halogenation reactions using halogen sources like N-bromosuccinimide can occur at the quinoline ring.

Possible products include halogen-substituted quinoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Halogenation Reagents: : N-bromosuccinimide, N-iodosuccinimide.

Major Products

Carboxylic acids from oxidation.

Alcohols from reduction.

Halogen-substituted quinoline derivatives from substitution.

Scientific Research Applications

Antimicrobial Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been studied for its antimicrobial properties. Preliminary studies indicate that this compound exhibits significant activity against various pathogens. For instance, compounds with similar structural motifs have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Enzyme Inhibition

This compound can serve as a probe in enzyme studies. Its structural characteristics suggest potential interactions with enzymes involved in metabolic pathways. It may be utilized in designing enzyme inhibitors for therapeutic purposes . Molecular docking studies have indicated promising binding affinities with targets such as 5-lipoxygenase (5-LOX), which is relevant in inflammatory processes .

In Vivo and In Vitro Studies

The compound's unique structure allows it to be used in various biological assays to explore its effects on cellular pathways. Research indicates that it can modulate biological activities through its interactions with specific receptors and enzymes .

Therapeutic Potential

Due to its biological activity, there is potential for this compound to be developed into therapeutic agents for treating conditions such as infections or inflammatory diseases. The synthesis of derivatives could enhance its efficacy and specificity .

Material Science Applications

The compound's unique chemical structure may also lend itself to applications in material science. For instance:

Polymer Chemistry

Research into the incorporation of such compounds into polymer matrices can lead to the development of novel materials with enhanced properties. These materials could exhibit improved mechanical strength or antimicrobial properties suitable for medical devices or packaging materials.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various thiadiazole derivatives against a range of bacterial strains. The study found that derivatives similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Inhibition of Inflammatory Pathways :

Another research effort focused on the compound's ability to inhibit 5-lipoxygenase. In silico molecular docking studies predicted strong binding interactions, suggesting that modifications to the compound could lead to effective anti-inflammatory agents .

Mechanism of Action

The compound's mechanism of action is primarily influenced by its ability to interact with various molecular targets and pathways:

Enzyme Inhibition: : Potential to inhibit key enzymes involved in biological processes.

Receptor Binding: : Interaction with cellular receptors to modulate biological pathways.

DNA Intercalation: : Quinoline moiety may intercalate with DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-ethylbutanamide

Lacks the thiadiazole ring.

Different biological and chemical properties.

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole

Lacks the ethylbutanamide group.

Varies in solubility and reactivity.

Uniqueness

The presence of both quinoline and thiadiazole rings in the same molecule provides unique chemical reactivity and potential bioactivity.

The compound's structure allows it to interact with diverse biological targets, making it a versatile candidate for research across multiple fields.

Now you have a solid dive into N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, reflecting the compound's chemistry, applications, and unique attributes. What's next in your chemistry journey?

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 421.558 g/mol. It features several functional groups, including a thiadiazole ring and a quinoline moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N5OS |

| Molecular Weight | 421.558 g/mol |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| LogP | 3.9 |

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and quinoline have significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiadiazole moiety have shown promising results against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's structural components suggest potential antifungal activity as well. Studies on related compounds indicate significant inhibition against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antifungal agents .

The mechanism by which this compound exerts its biological effects likely involves:

Molecular Targets : The compound may interact with specific enzymes or receptors within microbial cells, inhibiting their function or altering their activity.

Cellular Pathways : It could interfere with cellular signaling pathways that regulate processes such as apoptosis or cell cycle progression, leading to cell death in pathogens or cancerous cells .

Structure-Activity Relationships (SAR)

The SAR studies of related compounds indicate that modifications in the molecular structure can significantly influence biological activity. For example:

- Substituent Variations : The introduction of different substituents on the thiadiazole ring can enhance antibacterial properties. Compounds with halogenated phenyl groups often exhibit increased potency against bacteria .

- Quinoline Derivatives : The presence of the quinoline moiety is crucial for enhancing the overall efficacy of the compound against various pathogens. Modifications in this part of the molecule can lead to improved bioavailability and metabolic stability .

Case Studies

A series of studies have evaluated the biological activity of compounds with similar structures:

- Study on Thiadiazole Derivatives : A comprehensive review highlighted that thiadiazole derivatives exhibited varying degrees of antimicrobial activity against multiple strains of bacteria and fungi. For instance, compounds bearing a nitrophenyl group showed significant inhibition against Bacillus subtilis and Candida albicans .

- Quinoline-Based Compounds : Research focusing on quinoline derivatives indicated their potential as effective antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis .

Q & A

Q. What are the common synthetic pathways for preparing this compound and its derivatives?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, anhydrous potassium carbonate is used as a base in dry acetone under reflux conditions to facilitate thioether bond formation between thiol-containing intermediates and halogenated precursors. Recrystallization from ethanol ensures purity . Anticancer derivatives are synthesized via similar protocols, with yields optimized by controlling reaction time and stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound post-synthesis?

Infrared spectroscopy (IR) identifies functional groups like thioether (C-S) and carbonyl (C=O) bonds. Proton nuclear magnetic resonance (¹H-NMR) confirms substituent positions, while X-ray crystallography resolves 3D molecular geometry, including bond angles and dihedral angles (e.g., C1-C2-C3 = 121.4° via B3LYP/SDD methods) . Elemental analysis validates purity (>95%) .

Q. What in vitro models are used to assess the anticancer potential of thiadiazole-containing compounds?

The National Cancer Institute’s Developmental Therapeutic Program (DTP-NCI) employs 60-cell-line screening to evaluate cytotoxicity. Dose-response curves and selectivity indices (e.g., tumor vs. normal cell lines) are calculated to prioritize candidates for further study .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields without compromising purity?

Computational reaction path searches (e.g., quantum chemical calculations) predict optimal solvent systems, temperatures, and catalysts. For example, ICReDD combines density functional theory (DFT) with high-throughput experimentation to reduce trial-and-error cycles. Feedback loops between experimental data and simulations refine conditions iteratively .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Molecular docking studies using DFT-optimized geometries (e.g., B3LYP/SDD) model interactions with enzymes like kinases or DNA topoisomerases. Parameters such as hydrogen bond distances and hydrophobic pocket occupancy are quantified. Free energy perturbation (FEP) calculations further validate binding modes .

Q. How should conflicting cytotoxicity vs. selectivity data be reconciled during preclinical evaluation?

Secondary assays (e.g., apoptosis markers, mitochondrial membrane potential) clarify mechanisms. If a compound shows high cytotoxicity but poor selectivity, structural modifications (e.g., introducing polar groups) may reduce off-target effects. Dose-ranging studies in 3D tumor spheroids or co-culture systems improve translational relevance .

Q. What strategies address solubility challenges in pharmacokinetic studies of thiadiazole derivatives?

Prodrug formulations (e.g., esterification of carboxyl groups) enhance aqueous solubility. Co-solvents like DMSO/PEG mixtures or lipid-based nanoemulsions improve bioavailability. Parallel artificial membrane permeability assays (PAMPA) guide formulation design .

Q. How can X-ray crystallography and DFT resolve molecular geometry discrepancies?

Experimental X-ray data (e.g., bond angles: C4-N7-C8 = 112.3°) serve as ground truth for validating DFT-optimized structures. Discrepancies >2° trigger re-evaluation of computational parameters (e.g., basis sets, solvation models). Hybrid QM/MM methods refine dynamic behaviors .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., Western blotting alongside cell viability tests) .

- Experimental Design : Employ factorial designs (e.g., Taguchi method) to screen multiple variables (temperature, pH, catalysts) simultaneously .

For further details on reaction engineering or structural analysis, consult peer-reviewed protocols in synthetic organic chemistry and computational pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.